molecular formula C12H10F6N2O3 B12475375 1-(1,3-Benzodioxol-5-ylmethyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea

1-(1,3-Benzodioxol-5-ylmethyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea

Cat. No.: B12475375
M. Wt: 344.21 g/mol
InChI Key: SFZULOQJEHZVKT-UHFFFAOYSA-N
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Description

1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)UREA is a synthetic organic compound that features a benzodioxole moiety and a hexafluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)UREA typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Hexafluoropropyl Group: This step often involves the reaction of a suitable precursor with hexafluoropropyl iodide under basic conditions.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamate under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)UREA can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)UREA depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-(1,1,1-TRIFLUOROPROPAN-2-YL)UREA: Similar structure but with fewer fluorine atoms.

    1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-(1,1,1-CHLOROPROPAN-2-YL)UREA: Similar structure but with chlorine instead of fluorine.

Uniqueness

1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)UREA is unique due to the presence of the hexafluoropropyl group, which imparts distinct chemical and physical properties such as increased lipophilicity, thermal stability, and resistance to metabolic degradation.

Properties

Molecular Formula

C12H10F6N2O3

Molecular Weight

344.21 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea

InChI

InChI=1S/C12H10F6N2O3/c13-11(14,15)9(12(16,17)18)20-10(21)19-4-6-1-2-7-8(3-6)23-5-22-7/h1-3,9H,4-5H2,(H2,19,20,21)

InChI Key

SFZULOQJEHZVKT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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